2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
BenchChem offers high-quality 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H18N4O4S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C17H18N4O4S2/c1-23-8-15-20-21-17(27-15)19-14(22)7-11-9-26-16(18-11)10-4-5-12(24-2)13(6-10)25-3/h4-6,9H,7-8H2,1-3H3,(H,19,21,22) |
InChI Key |
FJOKEUAAUSNFJK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule notable for its diverse biological activities. This compound features a thiazole ring and a thiadiazole moiety linked through an acetamide functional group, with a dimethoxyphenyl substituent enhancing its structural complexity. The unique arrangement of these groups suggests potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molar mass of approximately 376.44 g/mol. The presence of multiple heterocycles and functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃S₂ |
| Molar Mass | 376.44 g/mol |
| Density | 1.48 g/cm³ (predicted) |
| pKa | 7.37 (predicted) |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Antimicrobial Activity : Similar thiazole derivatives have shown efficacy against various bacterial strains.
- Antitumor Properties : Compounds with similar structures have been reported to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The presence of methoxy groups may enhance anti-inflammatory responses.
Case Studies
-
Antitumor Activity :
In vitro studies demonstrated that derivatives of thiazole compounds exhibit cytotoxic effects on cancer cell lines such as HeLa and CEM cells. For instance, a related compound with a thiazole structure showed an IC50 value of 9.6 μM against HeLa cells, indicating potential for further development as an anticancer agent . -
Antimicrobial Efficacy :
A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that certain modifications significantly increased their antimicrobial potency. One study reported that compounds with methoxy substitutions displayed enhanced activity compared to their unsubstituted counterparts .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole ring may act as a bioisostere for amide bonds, potentially inhibiting enzymes involved in cancer progression.
- Receptor Binding : The structural features allow for hydrogen bonding interactions with key amino acids in target proteins, enhancing binding affinity.
Comparative Analysis
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1. 4-(Dimethylamino)benzaldehyde thiazole | Thiazole ring with dimethylamino group | Antitumor properties |
| 2. 5-Methylthiazole | Methyl substitution on thiazole | Antimicrobial activity |
| 3. 2-Amino-thiazole derivatives | Amino group on thiazole | Broad spectrum biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
